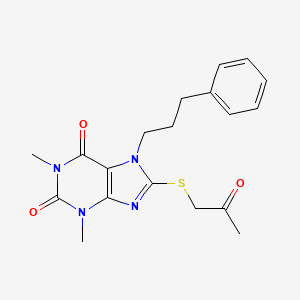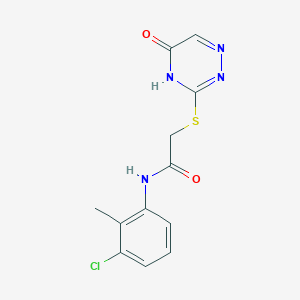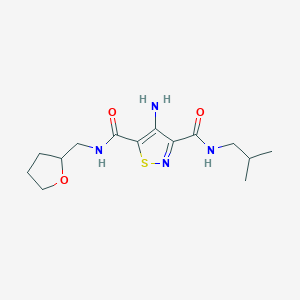![molecular formula C17H16ClNO3 B2633504 (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate CAS No. 338413-39-1](/img/structure/B2633504.png)
(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate” is a carbamate derivative. Carbamates are organic compounds derived from carbamic acid (NH2COOH). They have a wide range of applications, including use as insecticides, fungicides, herbicides, biocides, pharmaceuticals, and plasticizers .
Chemical Reactions Analysis
Carbamates undergo hydrolysis to yield the corresponding alcohol and an amine or ammonia. The rate of hydrolysis is a key factor in the biological activity of carbamates .Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactions
(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate has been studied for its chemical reactivity and potential applications in synthesis. One of the studies highlighted the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate, showcasing their reactivity towards various electrophiles to yield substituted products (Smith, El‐Hiti, & Alshammari, 2013). Similarly, the study of the ring closure reaction of substituted phenyl N-(2-thiocarbamoylphenyl)carbamates and their kinetics was explored, indicating potential for complex molecular transformations (Hanusek, Sedlák, Jansa, & Štěrba, 2006).
Structural Analysis and Material Science
Research into the annular tautomerism of NH-pyrazoles, including compounds structurally related to (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate, provided insights into their crystallization, hydrogen bonding, and tautomerism both in solution and solid state. This information is crucial for understanding the material properties of these compounds (Cornago et al., 2009).
Environmental and Health Studies
A study focused on the reductive dechlorination of Methoxychlor and DDT by the human intestinal bacterium Eubacterium limosum under anaerobic conditions. This research is pivotal for understanding the metabolic fate of certain chlorinated compounds in the human gut, which may have implications for health and environmental studies (Yim et al., 2008).
Synthesis and Pharmacological Evaluation
Compounds structurally related to (4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate have been synthesized and evaluated for their potential pharmacological activities. For example, the synthesis and bioevaluation of certain carbamate derivatives against root-knot nematode (Meloidogyne javanica) were explored, indicating the potential agricultural applications of these compounds (Kumari, Singh, & Walia, 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO3/c1-21-16-8-4-14(5-9-16)12-22-17(20)19-11-10-13-2-6-15(18)7-3-13/h2-11H,12H2,1H3,(H,19,20)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMVQUIHPPRABE-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)NC=CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)COC(=O)N/C=C/C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-methoxyphenyl)methyl N-[(E)-2-(4-chlorophenyl)ethenyl]carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Ethyl-2-ethylsulfanyl-6-methyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2633421.png)
![N-(3,4-dimethylphenyl)-6-isopropyl-2-methylimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B2633423.png)

![3-[(2-Nitrophenyl)amino]propanenitrile](/img/structure/B2633429.png)
![6-[5-([1,3]Thiazolo[4,5-c]pyridin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2633430.png)



![2-mercapto-3-(2-methoxyethyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2633435.png)
![2,5-dimethyl-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2633436.png)

![3-{2-[4-(3-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-methyl-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B2633439.png)
![5-(Pyrazolo[1,5-a]pyrazin-4-yl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2633440.png)
![Ethyl 6-acetyl-2-(2,3-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2633444.png)